Apremilast

Description

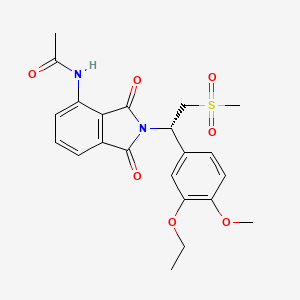

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976289 | |

| Record name | Apremilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

741.3±60.0 | |

| Record name | Apremilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

608141-41-9 | |

| Record name | Apremilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apremilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apremilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apremilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apremilast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apremilast | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Apremilast mechanism of action in psoriasis

An In-Depth Technical Guide to the Mechanism of Action of Apremilast in Psoriasis

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disorder characterized by erythematous plaques and significant systemic inflammation.[1] The immunopathogenesis is complex, involving a dysregulated interplay between innate and adaptive immune cells, as well as keratinocytes.[2] Central to this process is the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis, which drives keratinocyte hyperproliferation and sustains the inflammatory cascade.[3] While biologic therapies have revolutionized treatment by targeting specific cytokines or their receptors, there remains a need for effective oral agents.[4]

This compound (Otezla®) is an orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular inflammatory signaling.[5] Approved for the treatment of moderate-to-severe plaque psoriasis and psoriatic arthritis, this compound offers a distinct therapeutic approach.[1] Unlike biologics that neutralize single extracellular mediators, this compound acts intracellularly to modulate a network of pro- and anti-inflammatory pathways, aiming to restore a more balanced immune state.[2][6] This guide provides a detailed technical examination of its core mechanism, the downstream signaling consequences, and the experimental methodologies used to validate its action.

Core Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

The primary molecular target of this compound is PDE4, a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), an essential intracellular second messenger.[5][6] In inflammatory cells, PDE4 is the predominant PDE family, and its expression is significantly elevated in psoriatic skin compared to healthy tissue.[7][8]

This compound selectively binds to and inhibits PDE4, thereby preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[1][9] This inhibition leads to the accumulation of intracellular cAMP, which is the foundational event initiating the drug's therapeutic effects.[10] this compound shows no marked selectivity among the individual PDE4 isozymes (PDE4A, PDE4B, PDE4C, and PDE4D).[11]

Caption: Core action of this compound: inhibition of PDE4 to increase intracellular cAMP.

Downstream Signaling: Rebalancing Inflammatory Pathways

The elevation of intracellular cAMP triggers a cascade of downstream signaling events that collectively shift the cellular environment from a pro-inflammatory to an anti-inflammatory state. This is primarily mediated through the activation of Protein Kinase A (PKA).[12]

-

Activation of Anti-Inflammatory Transcription: Activated PKA phosphorylates and activates key transcription factors, notably the cAMP Response Element-Binding protein (CREB) and Activating Transcription Factor-1 (ATF-1).[4][13] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes. A critical outcome of this pathway is the increased transcription and synthesis of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12]

-

Inhibition of Pro-Inflammatory Signaling: The cAMP-PKA axis actively suppresses pro-inflammatory signaling, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[13] While the exact mechanism is multifaceted, one key aspect involves competition for limited transcriptional co-activators, such as CREB-binding protein (CBP) and p300.[4] As the PKA pathway activates CREB, it effectively sequesters these co-activators, making them less available for NF-κB-mediated transcription of pro-inflammatory genes like TNF-α, IL-23, and others.[4]

Caption: Workflow for determining the IC50 of this compound in a PDE4 enzyme assay.

Protocol 2: Cytokine Profiling in Human PBMCs

-

Objective: To assess the functional effect of this compound on the production of pro- and anti-inflammatory cytokines in primary human immune cells.

-

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs at a density of 1x10^6 cells/mL in a complete RPMI medium.

-

Pre-treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control to the cells and incubate for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding a stimulant such as Lipopolysaccharide (LPS) (1 µg/mL) to all wells except for the unstimulated control. [11] 5. Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Analyze cytokine concentrations (e.g., TNF-α, IL-23, IL-10) in the supernatant using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits. [11] 8. Data Analysis: Normalize cytokine levels to the stimulated vehicle control and express results as a percentage of inhibition or fold-change.

-

Conclusion: An Upstream, Broad-Spectrum Approach

The mechanism of action of this compound in psoriasis is a well-defined, intracellular process that begins with the specific inhibition of PDE4. This targeted action restores intracellular cAMP levels, which in turn recalibrates downstream signaling networks. By simultaneously suppressing pro-inflammatory pathways like NF-κB and enhancing anti-inflammatory pathways driven by CREB, this compound modulates the production of a broad spectrum of cytokines and cellular functions that are dysregulated in psoriasis. [6][14]This approach, which targets an upstream control point in the inflammatory cascade, provides a distinct oral therapeutic strategy that contrasts with the highly specific, downstream targeting of injectable biologic agents. [6]The clinical efficacy of this compound is a direct consequence of this multifaceted modulation of the immune system, leading to a reduction in the inflammatory processes that drive psoriatic disease.

References

- Schafer, P., et al. (2010). This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology.

- Schafer, P. (2012). This compound mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology.

- Her, M. & Kim, B. (2021). Phosphodiesterase-4 Inhibition in Psoriasis. International Journal of Molecular Sciences.

- Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of this compound for Psoriasis. Journal of Drugs in Dermatology.

- Ighoro, A., et al. (2024). This compound in Psoriasis and Beyond: A Literature Based Review. International Journal of Pharmaceutical Research and Applications.

- Dogra, S. & Mahajan, R. (2018). This compound in Psoriasis and Beyond: Big Hopes on a Small Molecule. Indian Dermatology Online Journal.

- Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of this compound for Psoriasis. PubMed.

- Keating, G.M. (2017). This compound: A Review in Psoriasis and Psoriatic Arthritis. Drugs.

- Brazzelli, V., et al. (2020). The effect of this compound therapy on skin cytokine levels in patients with psoriasis. Journal of Dermatological Treatment.

- Various Authors. (2024). This compound: A Review in Psoriasis and Psoriatic Arthritis. ResearchGate.

- Schett, G., et al. (2012). This compound: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Therapeutic Advances in Musculoskeletal Disease.

- Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of this compound for Psoriasis. Journal of Drugs in Dermatology.

- Fukasawa, T., et al. (2021). This compound Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study. Acta Dermato-Venereologica.

- Gerriets, V. & Anastas, D. (2020). The effect of this compound on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis. National Institutes of Health.

- Wu, J.J., et al. (2023). This compound in Palmoplantar Psoriasis and Palmoplantar Pustulosis: A Systematic Review and Meta-analysis. Dermatology and Therapy.

- Gooderham, M.J., et al. (2022). This compound in the treatment of plaque psoriasis. Clinical, Cosmetic and Investigational Dermatology.

- Various Authors. (2024). This compound mechanism of action and application to psoriasis and psoriatic arthritis. ResearchGate.

- Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of this compound for Psoriasis. Journal of Drugs in Dermatology.

- Zeng, Y., et al. (2021). Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics. Cells.

- Schafer, P.H., et al. (2016). The Pharmacodynamic Impact of this compound, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis. Journal of Immunology Research.

Sources

- 1. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of this compound therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]

- 4. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms Underlying the Clinical Effects of this compound for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms Underlying the Clinical Effects of this compound for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. dovepress.com [dovepress.com]

- 11. This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in Palmoplantar Psoriasis and Palmoplantar Pustulosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of this compound on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Elucidating Apremilast's Downstream Signaling Using Quantitative Proteomics

Foreword

Apremilast (Otezla®) has emerged as a significant oral therapy for inflammatory diseases such as psoriasis and psoriatic arthritis.[1] Its efficacy stems from a targeted intracellular mechanism, modulating the complex network of inflammatory signaling. While the primary target, phosphodiesterase 4 (PDE4), is well-established, a comprehensive understanding of the global proteomic and phosphoproteomic shifts downstream of this inhibition is crucial for researchers, scientists, and drug development professionals. This guide provides a technical framework for leveraging high-resolution mass spectrometry-based proteomics to dissect the molecular sequelae of this compound action. We will move beyond cataloging affected proteins to explaining the causality behind experimental design, ensuring that each protocol serves as a self-validating system to generate robust, actionable data.

The Core Mechanism: A Cascade Initiated by cAMP

This compound is a small-molecule inhibitor of phosphodiesterase 4 (PDE4), the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[2] By inhibiting PDE4, this compound leads to an intracellular accumulation of cAMP.[3] This elevation in the second messenger cAMP is the central node from which the drug's diverse anti-inflammatory effects emanate. The increased cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors to rebalance pro-inflammatory and anti-inflammatory signals.[4][5]

The two primary, well-documented downstream branches of this pathway are:

-

Activation of CREB: PKA-mediated phosphorylation activates the cAMP response element-binding protein (CREB).[5][6] Activated CREB promotes the transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[4][7]

-

Inhibition of NF-κB: The cAMP/PKA axis also leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] This suppression reduces the transcription of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-23, IL-17, and interferon-gamma (IFN-γ).[4][8]

This dual action—promoting anti-inflammatory signals while suppressing pro-inflammatory ones—underpins this compound's therapeutic effect.

Caption: Core signaling pathway of this compound.

Proteomic Strategies for Pathway Interrogation

To map the full landscape of this compound's influence, quantitative proteomics is an indispensable tool. It allows for the unbiased, large-scale measurement of changes in protein abundance and post-translational modifications (PTMs), providing a systems-level view of the cellular response. We will focus on two complementary, high-integrity workflows: isobaric labeling for global proteome dynamics and targeted enrichment for phosphoproteomics.

Global Proteome Profiling with Tandem Mass Tag (TMT) Labeling

Expertise & Experience: The primary scientific question when assessing a drug's global effect is: "How does the entire expressed proteome of a cell or tissue respond to treatment?" Isobaric labeling, such as with Tandem Mass Tags (TMT), is the superior choice for this question, especially in dose-response or time-course studies.[9] Its power lies in multiplexing—the ability to combine up to 18 distinct samples into a single mass spectrometry run.[10] This dramatically reduces technical variability between runs and increases throughput, making it a cost-effective and robust strategy for complex experimental designs.[9][11]

Trustworthiness: The TMT workflow incorporates an internal reference channel (a pooled mixture of all samples), which serves as a denominator for all comparisons. This design ensures that every peptide quantification is internally normalized, enhancing the precision and reliability of the data.

Caption: TMT-based quantitative proteomics workflow.

Authoritative Grounding & Protocol: This protocol is synthesized from best practices for robust in-solution TMT labeling.[9][12]

Step-by-Step TMT Proteomics Protocol:

-

Protein Extraction: Lyse cell pellets (e.g., human PBMCs treated with vehicle vs. This compound) in a buffer containing a strong denaturant (e.g., 8M Urea) and protease/phosphatase inhibitors to ensure complete protein solubilization and prevent degradation.

-

Protein Quantification: Accurately determine the protein concentration for each sample using a compatible assay like the BCA assay. This step is critical for equalizing protein input.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate free cysteine residues with IAA (iodoacetamide) to prevent refolding and ensure efficient digestion.

-

Protein Digestion: Dilute the urea concentration to <2M and digest proteins into peptides overnight using a sequence-grade protease, typically Trypsin/Lys-C mix.

-

Peptide Desalting: Clean up the peptide samples using C18 solid-phase extraction (SPE) to remove salts and detergents that interfere with mass spectrometry.

-

TMT Labeling: Resuspend purified peptides in a suitable buffer (e.g., 50 mM TEAB, pH 8.5). Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.[12]

-

Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[12] Combine all samples in a 1:1 ratio into a single vial.

-

Final Desalting: Desalt the pooled, multiplexed sample using C18 SPE to remove excess TMT reagent.

-

LC-MS/MS Analysis: Analyze the sample using a high-resolution Orbitrap mass spectrometer. The instrument will perform a survey scan (MS1) to detect peptide precursors and then select precursors for fragmentation (MS2), where the TMT reporter ions are generated and measured for quantification.[10]

-

Data Analysis: Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to extract the reporter ion intensities for relative protein quantification. Perform statistical analysis to identify proteins with significant abundance changes upon this compound treatment.

| Protein Category | Expected Change with this compound | Key Examples | Signaling Pathway Implication |

| Anti-Inflammatory Mediators | ↑ Increased Abundance | IL-10, IL-1RA[8][13] | Activation of CREB-mediated transcription |

| Pro-Inflammatory Cytokines | ↓ Decreased Abundance | TNF-α, IL-17A, IL-17F, IL-22[8][14] | Inhibition of NF-κB-mediated transcription |

| Chemokines | ↓ Decreased Abundance | IL-8, MCP-1, MIP-1β[8][13] | Reduced inflammatory cell recruitment |

| Adhesion Molecules | ↓ Decreased Abundance | VCAM-1, E-selectin[15] | Reduced endothelial activation |

| Metabolic Enzymes | Modulated | Proteins in lipoprotein metabolism[16] | Cardiometabolic effects |

Table 1: Expected Global Protein Changes Post-Apremilast Treatment.

Phosphoproteomics: Directly Measuring Signaling Activity

Expertise & Experience: Global protein abundance changes can be subtle and may occur hours after the initial signaling events. To directly measure the immediate effects of this compound on kinase-driven pathways like PKA activation, a phosphoproteomics approach is required. The central challenge in phosphoproteomics is the low abundance and stoichiometry of phosphorylated peptides relative to their non-phosphorylated counterparts. Therefore, a robust enrichment step is non-negotiable for a successful experiment.[17] Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) are the gold standards for selectively capturing phosphopeptides from a complex digest.[18]

Trustworthiness: A self-validating phosphoproteomics experiment includes quantifying both the phosphoproteome and the "unbound" global proteome from the same sample.[19] This allows for the normalization of phosphopeptide changes to any changes in the parent protein's abundance, ensuring that an observed increase in phosphorylation is a true signaling event and not merely a reflection of increased protein expression.

Caption: Phosphoproteomics workflow with TMT labeling.

Authoritative Grounding & Protocol: This workflow integrates best practices for quantitative phosphoproteomics using isobaric tagging and enrichment.[19][20]

Step-by-Step Phosphoproteomics Protocol:

-

Sample Preparation and Digestion: Follow steps 1-5 of the TMT protocol. A larger starting amount of protein (milligrams) is typically required compared to global proteomics.[17]

-

Isobaric Labeling: (Optional but highly recommended for quantification accuracy) Follow steps 6-7 of the TMT protocol.

-

Phosphopeptide Enrichment:

-

Acidify the peptide mixture (e.g., with trifluoroacetic acid).

-

Incubate the peptides with TiO2 or IMAC beads. Phosphopeptides will bind to the beads.

-

Collect the supernatant (the "unbound" fraction) for global proteome analysis.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the phosphopeptides from the beads using a high pH buffer (e.g., ammonium hydroxide).

-

-

Desalting: Desalt both the enriched phosphopeptide fraction and the unbound fraction separately using C18 SPE.

-

LC-MS/MS Analysis: Analyze both fractions by high-resolution mass spectrometry. Specific instrument methods optimized for phosphopeptide fragmentation may be used.

-

Data Analysis: Use software to identify and quantify phosphopeptides, ensuring high confidence in phosphorylation site localization. Crucially, normalize the phosphopeptide abundance changes to the abundance changes of their corresponding proteins identified in the unbound fraction. This distinguishes direct regulation of phosphorylation from changes in protein level.[19]

| Phosphoprotein | Phosphorylation Site | Expected Change with this compound | Biological Significance |

| CREB | Ser133 | ↑ Increased Phosphorylation | Direct measure of PKA activation and transcriptional activation of anti-inflammatory genes.[5][21] |

| NF-κB pathway proteins (e.g., IκB) | Various | ↓ Decreased Phosphorylation | Indicates inhibition of the NF-κB signaling cascade.[15][22] |

| MAP Kinases (e.g., p38) | Thr/Tyr motifs | ↓ Decreased Phosphorylation | This compound can suppress MAPK signaling in some contexts, reducing inflammation.[15] |

| ATF-1 | Ser63 | ↑ Increased Phosphorylation | Another PKA substrate involved in cAMP-mediated gene expression.[23][24] |

Table 2: Key Phosphorylation Events to Monitor in Response to this compound.

SILAC for High-Accuracy In Vitro Quantification

For cell culture-based models, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers an alternative, highly accurate quantification strategy.[25]

Expertise & Experience: SILAC's primary advantage is that samples are combined at the very beginning of the workflow—at the cell or lysate level.[26] Cells are metabolically labeled by growing them in media containing "heavy" (e.g., ¹³C, ¹⁵N) or "light" (normal) essential amino acids like lysine and arginine.[27] This "in-vivo" labeling minimizes quantitative errors introduced during sample processing, as the control and treated samples are processed identically in the same tube.[28]

Trustworthiness: Because every peptide (except the C-terminal one) contains a label, quantification is highly robust. SILAC is often considered the gold standard for quantitative accuracy in cell culture experiments.[29]

| Feature | TMT / iTRAQ (Isobaric Labeling) | SILAC (Metabolic Labeling) |

| Principle | Chemical labeling of peptides in vitro.[10] | Metabolic labeling of proteins in vivo (in culture).[25] |

| Multiplexing | High (Up to 18-plex).[10] | Typically 2-plex or 3-plex.[27] |

| Sample Type | Versatile: Cells, tissues, biofluids.[29] | Limited to metabolically active, dividing cells in culture.[26] |

| Accuracy | Very good; potential for ratio compression.[29] | Excellent; often considered the gold standard for accuracy.[29] |

| Point of Sample Pooling | After peptide digestion and labeling.[9] | At the cell/lysate level, before processing.[26] |

| Best For | Complex designs, clinical samples, time-course/dose-response. | High-accuracy studies of protein turnover, PTMs, and protein-protein interactions in cell lines.[27][28] |

Table 3: Comparison of Quantitative Proteomic Methodologies.

Conclusion and Future Outlook

Dissecting the downstream effects of this compound requires a multi-faceted approach that is both broad and deep. The proteomic workflows outlined in this guide provide a robust framework for achieving this. Global TMT-based profiling offers a panoramic view of the cellular landscape reshaped by this compound, identifying all protein players whose expression is altered.[16] Complementary phosphoproteomic analysis provides a direct, mechanistic snapshot of the immediate signaling events, confirming pathway activation or inhibition with high precision.[19] By integrating these high-integrity proteomic datasets, researchers can build a comprehensive, systems-level model of this compound's mechanism of action, validate its effects on known pathways, and potentially uncover novel therapeutic targets and biomarkers.[8] This detailed molecular understanding is paramount for optimizing current therapies and accelerating the development of next-generation immunomodulatory drugs.

References

- Wikipedia. This compound. [Link]

- Otezla® (this compound) HCP. Mechanism of Action (MOA). [Link]

- Schafer P.

- Zecha J, et al. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. PMC - NIH. [Link]

- Gooderham M, et al. This compound in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis. PMC - NIH. [Link]

- Wu J, et al. Large-scale Analyses of Disease Biomarkers and this compound Pharmacodynamic Effects. bioRxiv. [Link]

- MetwareBio. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]

- Chen Y, et al. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics.

- Broad Institute. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). [Link]

- University of Florida.

- Novoprolabs.

- Schafer P.

- Guo Y, et al. A Benchmarking Protocol for Intact Protein-Level Tandem Mass Tag (TMT) Labeling for Quantitative Top-Down Proteomics.

- ResearchGate. Mechanism of action of this compound. In monocytes and dendritic cells,... [Link]

- ResearchGate. General workflow for MS-based phosphoproteomics. The initial step in a... [Link]

- Lønnberg A, et al. Mechanisms Underlying the Clinical Effects of this compound for Psoriasis. JDDonline. [Link]

- NIH.

- Arra A, et al. This compound, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. PubMed Central. [Link]

- Schafer P, et al.

- Silantes. Comparing iTRAQ, TMT and SILAC. [Link]

- Giansanti P, et al. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. NIH. [Link]

- Ong S-E, et al. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed. [Link]

- Taylor & Francis Online. Stable isotope labeling by amino acids in cell culture. [Link]

- Low T, et al. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central. [Link]

- Delevry D, et al.

- Frommlet F, et al. This compound effectively inhibits TNFα-induced vascular inflammation in human endothelial cells. PubMed. [Link]

- ResearchGate. Schematic representation of the molecular mechanism of action of... [Link]

- ResearchGate. Mode of action of this compound according to, where: PDE4—phosphodiesterase 4. [Link]

- Aragen Life Sciences.

- Creative Proteomics. SILAC-based Quantitative Proteomics Analysis. [https://www.creative-proteomics.com/services/silac-based-quantitative-proteomics-analysis.htm]([Link] proteomics.

- ACR.

- El-Sherbeeny N, et al. This compound attenuates methotrexate-induced hepatic injury in rats; insights into TLR4/NF-κB/P38 MAPK/caspase-3 and α-klotho/Nrf2/HO-1 signaling network interplay. PubMed. [Link]

- ResearchGate.

- McCann F, et al. This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. PMC - NIH. [Link]

- DermNet. This compound. [Link]

- Schafer P, et al. The Pharmacodynamic Impact of this compound, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1). PMC - NIH. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. otezlapro.com [otezlapro.com]

- 4. This compound in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Large-scale Analyses of Disease Biomarkers and this compound Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 11. aragen.com [aragen.com]

- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 13. The Pharmacodynamic Impact of this compound, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms Underlying the Clinical Effects of this compound for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 15. This compound effectively inhibits TNFα-induced vascular inflammation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of the Cardiometabolic-related Mechanism of Action of this compound Through Plasma Proteomics Profiling of Patients with Psoriasis or Psoriatic Arthritis from Three Phase 3 Studies - ACR Meeting Abstracts [acrabstracts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound attenuates methotrexate-induced hepatic injury in rats; insights into TLR4/NF-κB/P38 MAPK/caspase-3 and α-klotho/Nrf2/HO-1 signaling network interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 27. chempep.com [chempep.com]

- 28. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 29. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

Unveiling the Mechanism of Action of Apremilast: A Technical Guide to Phosphoproteomics Analysis

This guide provides an in-depth exploration of the use of phosphoproteomics to elucidate the mechanism of action of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and drug development professionals who are seeking to understand and apply advanced proteomics techniques to characterize the downstream signaling effects of targeted therapies. This document moves beyond a simple recitation of protocols to provide a strategic framework for experimental design, data interpretation, and the generation of robust, high-quality results.

Introduction: The Rationale for a Phosphoproteomic Approach to Understanding this compound

This compound is an established therapeutic agent for inflammatory diseases such as psoriasis and psoriatic arthritis.[1][2] Its primary mechanism of action is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4][5][6] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4] This activation of PKA is a critical signaling node that ultimately modulates the expression of numerous pro- and anti-inflammatory cytokines.[7]

While the linear cAMP/PKA/CREB pathway is well-established, a global understanding of the downstream phosphorylation events triggered by this compound requires a more comprehensive approach. Phosphoproteomics, the large-scale analysis of protein phosphorylation, provides a powerful lens through which to view the intricate signaling cascades modulated by this drug. This technique allows for the identification and quantification of thousands of phosphorylation sites, offering a systems-level view of the cellular response to this compound. Such an analysis can uncover novel substrates of PKA, identify unexpected off-target effects, and provide a more nuanced understanding of the drug's therapeutic and adverse effects.

This guide will detail a robust workflow for the phosphoproteomic analysis of this compound's effects, from experimental design and sample preparation to mass spectrometry and bioinformatic analysis.

The Core Signaling Pathway: this compound's Modulation of the cAMP/PKA Axis

This compound's therapeutic effects are initiated by its inhibition of PDE4. This leads to an accumulation of intracellular cAMP, a ubiquitous second messenger. Elevated cAMP levels trigger the activation of PKA, a serine/threonine kinase.[8] PKA, in turn, phosphorylates a multitude of downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB).[9][10][11] Phosphorylation of CREB at Ser-133 is a key event that leads to the recruitment of coactivators and the subsequent transcription of genes containing cAMP response elements (CREs) in their promoters. This cascade ultimately results in the observed anti-inflammatory effects of this compound.

Caption: this compound signaling pathway.

Experimental Design and Workflow for Phosphoproteomic Analysis

A successful phosphoproteomics experiment hinges on a well-controlled and meticulously executed workflow. The following sections outline a comprehensive, step-by-step methodology.

Cell Culture and Treatment

The choice of cell line is critical and should be relevant to the therapeutic area of interest (e.g., immune cells for inflammatory diseases).

Protocol:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Treatment: Treat cells with a clinically relevant concentration of this compound. A time-course experiment (e.g., 0, 15, 30, 60 minutes) is highly recommended to capture both early and late signaling events. Include a vehicle control (e.g., DMSO) for comparison.

-

Cell Lysis: After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a urea-based buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13][14]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.

Protein Digestion and Peptide Preparation

Protocol:

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.

-

Proteolytic Digestion: Dilute the urea concentration and digest the proteins into peptides using a protease such as trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[15]

-

Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Phosphopeptide Enrichment: A Critical Step

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is essential for a deep phosphoproteome analysis.[13][16][17] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are two of the most widely used and complementary techniques.[16][18][19][20]

-

IMAC: Tends to enrich for multi-phosphorylated peptides.[18]

-

TiO2: Shows high specificity for singly phosphorylated peptides.[18]

For the most comprehensive analysis, a sequential enrichment strategy using both IMAC and TiO2 is recommended.[16][18]

Protocol:

-

IMAC Enrichment: Acidify the desalted peptides and load them onto an IMAC column (e.g., Fe-IMAC). Wash the column extensively to remove non-specifically bound peptides. Elute the phosphopeptides with a basic buffer.

-

TiO2 Enrichment: Take the flow-through from the IMAC step, which contains peptides that did not bind, and load it onto a TiO2 column. Wash and elute the phosphopeptides as per the manufacturer's protocol.

-

Combine and Desalt: Combine the eluates from both the IMAC and TiO2 steps and desalt them again using a C18 SPE cartridge before mass spectrometry analysis.

Caption: Phosphoproteomics experimental workflow.

Mass Spectrometry and Data Acquisition

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the core technology for identifying and quantifying phosphopeptides.[14][21][22]

Data Acquisition Strategy:

-

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer surveys the incoming peptides and selects the most abundant ones for fragmentation and analysis. This is a robust method for initial discovery-based studies.

-

Data-Independent Acquisition (DIA): DIA involves fragmenting all peptides within a specified mass range, leading to more comprehensive and reproducible quantification across multiple samples.[23] For a quantitative study of this compound's effects, DIA is the preferred method.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of phosphoproteomics data is a multi-step process that requires specialized software and bioinformatics tools.[24][25][26][27][28][29][30][31]

Peptide Identification and Quantification

Software such as MaxQuant or DIA-NN can be used to identify peptides and quantify their abundance from the raw mass spectrometry data.[24] The output is a list of identified phosphopeptides and their corresponding intensities across the different experimental conditions.

Statistical Analysis

Rigorous statistical analysis is crucial to identify phosphopeptides that are significantly regulated by this compound treatment. The R programming language with packages such as limma is a powerful tool for this purpose.[26]

Key Statistical Outputs:

| Phosphopeptide | Protein | Phosphosite | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value |

| TIDEGVpSLLK | CREB1 | S133 | 2.5 | 0.001 | 0.005 |

| ... | ... | ... | ... | ... | ... |

Kinase-Substrate Relationship and Pathway Analysis

Identifying the kinases responsible for the observed phosphorylation changes is a key goal. Tools such as Kinase-Substrate Enrichment Analysis (KSEA) can predict which kinases are activated or inhibited based on the phosphorylation motifs of the regulated phosphopeptides.

Pathway analysis tools like Ingenuity Pathway Analysis (IPA) or Reactome can be used to understand the broader biological context of the observed phosphorylation changes and to identify the signaling pathways that are most significantly affected by this compound.

Self-Validating Systems and Trustworthiness

To ensure the reliability of the results, several quality control and validation steps should be integrated into the workflow:

-

Phosphopeptide Enrichment Efficiency: Spike-in synthetic phosphopeptide standards can be used to monitor the efficiency and reproducibility of the enrichment process.

-

Mass Spectrometry Performance: Regular calibration and quality control checks of the mass spectrometer are essential.

-

Biological and Technical Replicates: Including multiple biological and technical replicates is crucial for robust statistical analysis.

-

Orthogonal Validation: Key findings should be validated using orthogonal methods such as Western blotting with phospho-specific antibodies.

Conclusion: Advancing Our Understanding of this compound

A phosphoproteomics-based approach provides an unparalleled, systems-level view of the signaling events downstream of this compound treatment. By moving beyond the known linear pathway, researchers can uncover novel drug targets, identify potential biomarkers of drug response, and gain a more comprehensive understanding of the therapeutic and off-target effects of this important anti-inflammatory drug. This in-depth technical guide provides a roadmap for designing and executing robust phosphoproteomics experiments that will yield high-quality, impactful data.

References

- Chen, Y., et al. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. PLoS ONE, 10(4), e0123307. [Link]

- Gao, Y., et al. (2023). A Comprehensive Data Processing Pipeline for Phosphoproteomics in Viral Infection Studies. Methods in Molecular Biology, 2686, 269-285. [Link]

- Hamaguchi, T., et al. (2017). Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring. Journal of Proteome Research, 16(4), 1639-1648. [Link]

- Kim, T. Y., et al. (2022). PhosPiR: an automated phosphoproteomic pipeline in R.

- Chen, Y., et al. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. PLoS ONE, 10(4), e0123307. [Link]

- Tape, C. J., et al. (2014). Reproducible automated phosphopeptide enrichment using magnetic TiO2 and Ti-IMAC. Analytical Chemistry, 86(20), 10296-10302. [Link]

- Hamaguchi, T., et al. (2017). Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring. Journal of Proteome Research, 16(4), 1639-1648. [Link]

- Kim, T. Y., et al. (2022). PhosPiR: an automated phosphoproteomic pipeline in R.

- Li, X. S., et al. (2016). Phosphopeptide enrichment followed by mass spectrometry (TiO₂/IMAC) service. TrAC Trends in Analytical Chemistry, 80, 14-23. [Link]

- Ghosh, S., et al. (2011). Functional analysis of novel phosphorylation sites of CREB-binding protein using mass spectrometry and mammalian two-hybrid assays. Journal of Proteome Research, 10(4), 1735-1745. [Link]

- Various Authors. (2023). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools.

- Zhang, X., et al. (2023). Phospho-Analyst: An Interactive, Easy-to-Use Web Platform To Analyze Quantitative Phosphoproteomics Data. Journal of Proteome Research, 22(9), 3047-3056. [Link]

- Hamaguchi, T., et al. (2017). Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring. Journal of Proteome Research, 16(4), 1639-1648. [Link]

- Wu, Y., et al. (2020). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. Molecules, 25(18), 4241. [Link]

- Sharma, K., et al. (2014). In Silico Tools and Phosphoproteomic Software Exclusives.

- Giansanti, P., et al. (2021). Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics. Analytical Chemistry, 93(11), 4845-4853. [Link]

- Yılmaz, E., et al. (2023). Making proteomics accessible: RokaiXplorer for interactive analysis of phospho-proteomic data.

- Hansen, J. N., et al. (2017). Systems-level identification of PKA-dependent signaling in epithelial cells. Proceedings of the National Academy of Sciences, 114(42), E8843-E8852. [Link]

- Wang, Y., et al. (2020). ProteoViz: a tool for the analysis and interactive visualization of phosphoproteomics data. Molecular Omics, 16(3), 235-243. [Link]

- Schafer, P. H., et al. (2012). This compound mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology, 83(12), 1583-1590. [Link]

- Sharma, K., et al. (2014). Technical phosphoproteomic and bioinformatic tools useful in cancer research.

- Hoffert, J. D., et al. (2012). Predicting kinase-substrate interactions in the era of proteomics. Focus on “Identifying protein kinase target preferences using mass spectrometry”. American Journal of Physiology-Cell Physiology, 303(7), C695-C697. [Link]

- Humphrey, S. J., et al. (2015). The workflow of MS-based quantitative phosphoproteomics.

- Humphrey, S. J., et al. (2020). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Cells, 9(10), 2244. [Link]

- Thingholm, T. E., et al. (2009). Analytical strategies for phosphoproteomics. Expert Review of Proteomics, 6(5), 519-532. [Link]

- Potel, C., et al. (2018). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Expert Review of Proteomics, 15(1), 47-59. [Link]

- Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16223. [Link]

- Ruprecht, B. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Technical University of Munich. [Link]

- Gapa, O. D., et al. (2017). Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. Proceedings of the National Academy of Sciences, 114(27), E5343-E5352. [Link]

- Wang, D., et al. (2022). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Cell Reports Methods, 2(1), 100153. [Link]

- Chen, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]

- Paulo, J. A. (2021). Advances in quantitative high-throughput phosphoproteomics with sample multiplexing. Expert Review of Proteomics, 18(9), 727-742. [Link]

- Wu, X., et al. (2023). Mass spectrometry-based phosphoproteomics in clinical applications. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]

- Kalume, D. E., et al. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics & Proteomics, 4(4), 255-267. [Link]

- Chick, J. M., et al. (2016). Multi-omics analysis identifies drivers of protein phosphorylation.

- Parker, D., et al. (1996). Phosphorylation of CREB at Ser-133 Induces Complex Formation With CREB-binding Protein via a Direct Mechanism. Molecular and Cellular Biology, 16(2), 694-703. [Link]

- Mayr, B., & Montminy, M. (2001). Multisite phosphorylation of the cAMP response element-binding protein (CREB) by a diversity of protein kinases. The International Journal of Biochemistry & Cell Biology, 33(10), 947-957. [Link]

- McMurray, C. T. (1994). Role of Phosphorylation in Creb Structure and Function. Grantome. [Link]

- Li, H., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021).

- Page, C. P., & Spina, D. (2021). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. Molecules, 26(21), 6649. [Link]

- Sgalla, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

- Sgalla, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

- Schafer, P. H., et al. (2010). This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842-855. [Link]

- Kavanaugh, A., et al. (2015). This compound: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis. Drugs, 75(1), 1-11. [Link]

- Fafanelli, I., et al. (2019). Efficacy and Metabolic Effect on Serum Lipids of this compound in Psoriatic Arthritis: A Case Report.

- Ferguson, L. D., et al. (2022). Effect of the phosphodiesterase 4 inhibitor this compound on cardiometabolic outcomes in psoriatic disease-results of the Immune Metabolic Associations in Psoriatic Arthritis study. Rheumatology (Oxford), 61(3), 1143-1153. [Link]

Sources

- 1. This compound: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Metabolic Effect on Serum Lipids of this compound in Psoriatic Arthritis: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of Phosphorylation in Creb Structure and Function - Cynthia McMurray [grantome.com]

- 12. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 13. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 14. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Comprehensive Data Processing Pipeline for Phosphoproteomics in Viral Infection Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. In Silico Tools and Phosphoproteomic Software Exclusives [mdpi.com]

- 29. academic.oup.com [academic.oup.com]

- 30. ProteoViz: a tool for the analysis and interactive visualization of phosphoproteomics data - Molecular Omics (RSC Publishing) DOI:10.1039/C9MO00149B [pubs.rsc.org]

- 31. Technical phosphoproteomic and bioinformatic tools useful in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Effects of Apremilast on Cytokine Profiles

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the immunomodulatory effects of apremilast on cytokine production in vitro. We will delve into the core mechanism of this compound, provide detailed protocols for relevant cell models, and outline robust methods for cytokine profiling and data analysis. The emphasis throughout is on the scientific rationale behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Part 1: The Core Mechanism of this compound: Modulating the Inflammatory Response

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular inflammation.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger within the cell.[3] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[4][5] Activated CREB promotes the transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[4][6]

Concurrently, the rise in cAMP and PKA activation leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][7] This inhibitory action results in the downregulation of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[6][8][9]

The dual action of this compound—promoting anti-inflammatory pathways while suppressing pro-inflammatory ones—underpins its therapeutic efficacy in chronic inflammatory diseases.

Part 2: Foundational In Vitro Cell Models

The choice of an appropriate in vitro model is paramount for obtaining clinically relevant data. Here, we detail the preparation of two primary human cell types that are central to studying the immunomodulatory effects of this compound.

Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs represent a diverse population of immune cells, including lymphocytes (T cells, B cells, NK cells) and monocytes, making them an excellent model for assessing broad immunomodulatory effects.

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol utilizes Ficoll-Paque™ density gradient centrifugation to isolate mononuclear cells.[4][10][11]

Materials:

-

Whole blood collected in heparin or EDTA tubes

-

Ficoll-Paque™ PLUS (density 1.077 g/mL)

-

Phosphate Buffered Saline (PBS), sterile

-

50 mL conical tubes

-

Sterile pipettes

-

Centrifuge with a swing-bucket rotor

Procedure:

-

Blood Dilution: Dilute the whole blood 1:1 with sterile PBS at room temperature. For example, mix 10 mL of blood with 10 mL of PBS. This step is crucial for reducing cell aggregation and improving the purity of the isolated PBMCs.

-

Ficoll-Paque™ Preparation: Add 15 mL of Ficoll-Paque™ to a 50 mL conical tube. It is essential that the Ficoll-Paque™ and the diluted blood are at room temperature to ensure proper gradient formation.

-

Layering: Carefully layer the diluted blood over the Ficoll-Paque™. To avoid mixing, hold the tube at a 45-degree angle and slowly dispense the blood down the side of the tube. A sharp interface between the two layers should be visible.

-

Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at 20°C with the brake turned off.[11] The slow deceleration prevents disruption of the cell layers.

-

PBMC Collection: After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs at the plasma-Ficoll interface, the Ficoll-Paque™ layer, and a pellet of red blood cells and granulocytes at the bottom. Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.

-

Washing: Add sterile PBS to the collected PBMCs to bring the volume up to 50 mL. Centrifuge at 300 x g for 10 minutes at 20°C with the brake on. This step washes the cells and removes residual platelets and Ficoll-Paque™.

-

Repeat Wash: Discard the supernatant and repeat the wash step (Step 6) one more time.

-

Cell Counting and Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium. Perform a cell count using a hemocytometer or an automated cell counter and assess viability with Trypan Blue.

Primary Human Keratinocytes

Keratinocytes are the predominant cell type in the epidermis and are key players in skin inflammation, making them a relevant model for dermatological conditions treated by this compound.

Protocol 2: Isolation and Culture of Primary Human Keratinocytes

This protocol describes the isolation of keratinocytes from adult human skin.[8][12]

Materials:

-

Adult human skin tissue

-

Dulbecco's Phosphate Buffered Saline (DPBS) with antibiotics

-

Dispase II solution

-

Trypsin-EDTA (0.05%)

-

Keratinocyte Serum-Free Growth Medium (K-SFM)

-

Sterile petri dishes, scalpels, and forceps

Procedure:

-

Tissue Preparation: Wash the skin tissue extensively with DPBS containing antibiotics. Remove any subcutaneous fat using a sterile scalpel.

-

Enzymatic Separation of Epidermis: Place the skin, dermal side down, in a petri dish containing Dispase II solution and incubate overnight at 4°C. This allows for the enzymatic separation of the epidermis from the dermis.

-

Epidermis Isolation: The following day, gently peel the epidermis from the dermis using sterile forceps.

-

Keratinocyte Release: Transfer the isolated epidermis to a new dish containing 0.05% Trypsin-EDTA and incubate at 37°C for 15-20 minutes to release the keratinocytes.

-

Cell Collection and Neutralization: Add K-SFM containing 10% Fetal Bovine Serum (FBS) to neutralize the trypsin. Pipette the cell suspension vigorously to dislodge the cells and filter through a 70 µm cell strainer into a 50 mL conical tube.

-

Washing and Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in K-SFM, perform a cell count, and plate the cells in culture flasks.

-

Culturing: Incubate the keratinocytes at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Part 3: A Robust Experimental Workflow

A well-designed experiment with appropriate controls is critical for data integrity.

Protocol 5: Intracellular Cytokine Staining

-

Protein Transport Inhibition: During the last 4-6 hours of cell stimulation, add a protein transport inhibitor such as Brefeldin A (5-10 µg/mL) to the cell culture. [13]This is a critical step that traps cytokines within the cell, allowing for their detection.

-

Surface Staining: After the stimulation period, harvest the cells and wash them with staining buffer (PBS + 1% BSA). Incubate the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8 for T cells) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. After fixation, wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin).

-

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with staining buffer. Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

Part 5: Rigorous Data Analysis and Interpretation

Luminex Data Analysis:

-

Standard Curve: Generate a standard curve for each cytokine using the provided standards. A five-parameter logistic (5-PL) curve fit is typically recommended.

-

Concentration Calculation: Use the standard curve to interpolate the concentration of each cytokine in your unknown samples.

-

Data Visualization: Plot the data as dose-response curves, with this compound concentration on the x-axis and cytokine concentration on the y-axis.

Flow Cytometry Data Analysis:

-

Gating Strategy: First, gate on your cell population of interest based on forward and side scatter. Then, gate on specific subpopulations using surface markers (e.g., CD3+ T cells, then CD4+ helper T cells).

-

Cytokine-Positive Population: Within your population of interest, create a quadrant plot with your isotype control staining to set the gate for the cytokine-positive cells. Apply this gate to your stained samples to determine the percentage of cells producing the cytokine.

Statistical Considerations: For dose-response data, a non-linear regression analysis should be performed to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound for each cytokine. Statistical significance between different treatment groups can be assessed using ANOVA followed by post-hoc tests.

Part 6: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for In Vitro Cytokine Assays

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Cytokine Signal | - Ineffective cell stimulation- Suboptimal incubation time- Ineffective protein transport inhibitor (ICS)- Low cell viability | - Titrate the concentration of your stimulant (e.g., LPS).- Perform a time-course experiment to determine the peak of cytokine production.- Ensure the correct concentration and incubation time for Brefeldin A.- Use a viability dye to exclude dead cells from your analysis. |

| High Background Signal | - Non-specific antibody binding- Contamination of reagents or cultures- Inadequate washing steps | - Include an isotype control for every antibody.- Use sterile techniques and check reagents for endotoxin contamination.- Ensure all wash steps are performed thoroughly. |

| High Variability Between Replicates | - Inconsistent cell numbers per well- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

Conclusion

This guide provides a robust and detailed framework for investigating the in vitro effects of this compound on cytokine profiles. By understanding the underlying mechanism of action, utilizing appropriate cell models, and employing rigorous experimental and analytical techniques, researchers can generate high-quality, reproducible data. These in vitro studies are invaluable for elucidating the immunomodulatory properties of this compound and can provide crucial insights that are translatable to its clinical applications.

References

- Mullins Molecular Retrovirology Lab.

- ciberonc.

- Anilocus. Intracellular Cytokine Staining Protocol. [Link]

- Johansen, C., et al. (2017). Generation and Culturing of Primary Human Keratinocytes from Adult Skin. Journal of Visualized Experiments, (130), 56682. [Link]

- Bio-protocol.

- Li, L., et al. (2018). A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue. Journal of Visualized Experiments, (138), 57973. [Link]

- Zen-Bio.

- Schafer, P. H., et al. (2010). This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British journal of pharmacology, 159(4), 842–855. [Link]

- Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current protocols in immunology, 110, 6.24.1–6.24.18. [Link]

- STEMCELL Technologies. Surface and Intracellular Cytokine Staining for Flow Cytometry. [Link]

- ResearchGate. Intracellular Flow Cytometry Staining Protocol v2. [Link]

- Schett, G., et al. (2016). The Pharmacodynamic Impact of this compound, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1).

- Schafer, P. H., et al. (2010). This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British journal of pharmacology, 159(4), 842–855. [Link]

- Li, H., et al. (2021). Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody. Journal of ophthalmology, 2021, 6689498. [Link]

- Sofen, H., et al. (2018). Mechanisms Underlying the Clinical Effects of this compound for Psoriasis.

- ResearchGate. Cytokine release by PBMCs in response to LPS. [Link]

- Jansky, L., et al. (2003). Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia. Physiological research, 52(5), 593–598. [Link]

- Large-scale Biological Network Analysis and Visualiz

- Charles River Laboratories. Multiplex Cytokine Assays for Immune Profiling. [Link]

- Wiley Analytical Science. Statistical analysis of dose-response curves. [Link]

- Patil, R. H., et al. (2022).

- Gasper-Smith, N., et al. (2007). A guide to modern statistical analysis of immunological data. Journal of immunological methods, 327(1-2), 1–9. [Link]

- Khan, S. S., et al. (2005). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. Journal of immunological methods, 300(1-2), 166–175. [Link]

- Bio-Rad. Bio-Plex Pro™ Human Cytokine Assays. [Link]

- MyAssays.

- protocols.io. Luminex-Based Multiplex Cytokine Analysis. [Link]

- Sketchviz. Graphviz Examples and Tutorial. [Link]

- Eve Technologies.

- Graphviz. DOT Language. [Link]

- YouTube. Dot Language Graphviz. [Link]

- Combes, R. D. (1997). Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. Toxicology in vitro, 11(5), 683–687. [Link]

- Sketchviz. Graphviz Examples and Tutorial. [Link]

- ResearchGate. Average dose–response curves for each cytokine (red curves). [Link]

Sources

- 1. Intracellular Cytokine Staining Protocol [anilocus.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. This compound, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sanguinebio.com [sanguinebio.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. The Pharmacodynamic Impact of this compound, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zen-bio.com [zen-bio.com]

- 10. PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 12. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Apremilast regulation of cAMP signaling pathway

This compound's effect is time-dependent; a reduction in pro-inflammatory mediators like TNF-α can be observed relatively early (e.g., 24 weeks), while significant increases in anti-inflammatory mediators and regulation of Th17-related immunity may be more pronounced with longer treatment durations (e.g., 40 weeks). [21]

Section 6: Conclusion

This compound represents a targeted, intracellular approach to modulating the chronic inflammation that drives diseases like psoriasis and psoriatic arthritis. Its mechanism, centered on the specific inhibition of PDE4 and the subsequent elevation of cAMP, allows for a broad yet controlled recalibration of the immune response. By decreasing the output of key pro-inflammatory cytokines and enhancing the production of anti-inflammatory mediators, this compound effectively restores a more balanced immune homeostasis. The experimental framework provided herein offers a robust and logical pathway for researchers in drug development to dissect and validate this elegant signaling cascade, ensuring both scientific rigor and a deeper understanding of therapeutic intervention in inflammatory disease.

References

- Schafer, P., Parton, A., Capone, L., et al. (2014). This compound is a selective PDE4 inhibitor with profound anti-inflammatory effects. Cellular Signalling, 26(9), 2016-2029. [Link]

- Otezla® (this compound) HCP. (n.d.). Mechanism of Action (MOA). Otezla.com. [Link]

- Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Cyclic AMP: master regulator of innate immune cell function. American journal of respiratory cell and molecular biology, 39(2), 127–132. [Link]

- Greger, S. (2015). This compound: A Review in Psoriasis and Psoriatic Arthritis. Drugs, 75(15), 1795-1805. [Link]

- Raker, V. K., Becker, C., & Steinbrink, K. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. [Link]

- ResearchGate. (n.d.). Mechanism of action of this compound. [Image].

- Raker, V. K., Becker, C., & Steinbrink, K. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology. [Link]

- Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008).

- eLife. (2020, February 9). How an immune system regulator shifts the balance of immune cells. ScienceDaily. [Link]

- ResearchGate. (n.d.). Mode of action of this compound. [Image].